(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin molecules. It is structurally similar to vancomycin, with two carboxyl groups, but it is biologically inactive .
Métodos De Preparación
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia from the vancomycin molecule. The crystalline degradation products, CDP-1-M (major) and CDP-1-m (minor), are formed during this reaction . Industrial production methods involve the controlled hydrolysis of vancomycin under specific conditions to ensure the formation of these crystalline degradation products .
Análisis De Reacciones Químicas
Vancomycin CDP-1 undergoes several types of chemical reactions, including:
Deamidation: This reaction involves the removal of an amide group from the molecule.
Rearrangement: Structural rearrangements occur during the formation of Vancomycin CDP-1.
Common reagents and conditions used in these reactions include water for hydrolysis and specific pH conditions to facilitate deamidation and rearrangement . The major products formed from these reactions are the crystalline degradation products CDP-1-M and CDP-1-m .
Aplicaciones Científicas De Investigación
Vancomycin CDP-1 has several scientific research applications, particularly in the field of chiral separation. It has been used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various compounds . The unique structure of Vancomycin CDP-1 allows it to interact with different enantiomers through ionic bonding, hydrogen bonding, and hydrophobic interactions, making it effective for chiral recognition .
Mecanismo De Acción
Vancomycin CDP-1 is biologically inactive, meaning it does not exert any antibacterial effects. The inactivity is due to the disruption of the hydrogen bond at the site of the antigen-binding site of a specific vancomycin receptor . Therefore, Vancomycin CDP-1 does not inhibit cell wall synthesis or affect bacterial cell wall permeability, unlike its parent compound, vancomycin .
Comparación Con Compuestos Similares
Vancomycin CDP-1 is similar to other crystalline degradation products of vancomycin, such as CDP-1-M and CDP-1-m . These compounds are formed through similar hydrolytic processes and share structural similarities with vancomycin. they are all biologically inactive due to the loss of ammonia and subsequent structural changes .
Other similar compounds include:
Ristocetin A: Another glycopeptide antibiotic used as a chiral stationary phase in HPLC.
Teicoplanin: A glycopeptide antibiotic with a similar structure to vancomycin, used for chiral separation.
Vancomycin CDP-1 is unique in its specific formation process and its application in chiral separation, making it a valuable tool in analytical chemistry .
Propiedades
Fórmula molecular |
C66H74Cl2N8O25 |
---|---|
Peso molecular |
1450.2 g/mol |
Nombre IUPAC |
(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48+,49?,50-,51+,52+,53?,54-,56+,57+,65-,66-/m0/s1 |
Clave InChI |
OGMARHJAPWBNFA-NKDYGQOBSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H](C([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H](C(C(=O)N[C@@H](CC(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.